3-(Ethoxycarbonyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-5-carboxylic acid
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Description
3-(Ethoxycarbonyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C15H15F3N2O4 and its molecular weight is 344.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 344.09839145 g/mol and the complexity rating of the compound is 549. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
It is known that similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that the compound might interact with palladium catalysts and organoboron reagents.
Mode of Action
The compound likely participates in SM cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound likely affects the biochemical pathways involved in carbon–carbon bond formation. SM cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound’s interaction with its targets could lead to changes in these pathways, resulting in the formation of new carbon–carbon bonds.
Pharmacokinetics
It is known that similar compounds have been used in catalytic protodeboronation of alkyl boronic esters , suggesting that the compound might have similar pharmacokinetic properties
Result of Action
The molecular and cellular effects of the compound’s action are likely related to its role in carbon–carbon bond formation. By participating in SM cross-coupling reactions, the compound could facilitate the formation of new carbon–carbon bonds, leading to the synthesis of new organic compounds .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals could influence the compound’s action, efficacy, and stability. For example, the success of SM cross-coupling reactions, in which the compound likely participates, originates from a combination of exceptionally mild and functional group tolerant reaction conditions
Properties
IUPAC Name |
5-ethoxycarbonyl-3-methyl-2-[3-(trifluoromethyl)phenyl]-4H-pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O4/c1-3-24-12(21)11-8-14(2,13(22)23)20(19-11)10-6-4-5-9(7-10)15(16,17)18/h4-7H,3,8H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQOIEYYJMOCEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(C1)(C)C(=O)O)C2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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